Cas no 4720-29-0 (N-Benzyl-3-aminopropanol)
N-Benzyl-3-aminopropanol Chemical and Physical Properties
Names and Identifiers
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- 3-(Benzylamino)propan-1-ol
- N-Benzyl-3-aminopropanol
- 3-Benzylamino-1-propanol
- 3-(Benzylamino)-1-propanol
- N-Benzyl-3-aminopropan-1-ol
- N-(3-Hydroxypropyl)benzylamine
- 3-(Benzylamino)propanol
- 1-Propanol,3-(methylphenylamino)-
- 1-Propanol, 3-[(phenylmethyl)amino]-
- 3-[benzylamino]propan-1-ol
- NSC17283
- zlchem 680
- 3-Benzylaminopropanol
- 3-(N-benzylamino)propanol
- 3-benzylamino-propan-1-ol
- Cambridge id 5116282
- N-Benzyl-3-amino-1-propanol
- 5-Phenyl-4-azapentane-1-ol
- NSC 17283
- SB76329
- FT-0733608
- AS-31242
- ZQJXSIOFSZYGMH-UHFFFAOYSA-N
- EINECS 225-210-1
- NS00031670
- 4720-29-0
- SY004678
- NSC-17283
- B3462
- AC-7182
- DTXSID00197065
- FT-0601400
- AKOS002657999
- EN300-111943
- A25696
- Z57079457
- CS-0067773
- SCHEMBL304695
- MFCD00020622
- DB-005458
- DA-23282
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- MDL: MFCD00020622
- Inchi: 1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
- InChI Key: ZQJXSIOFSZYGMH-UHFFFAOYSA-N
- SMILES: OCCCNCC1C=CC=CC=1
Computed Properties
- Exact Mass: 165.11500
- Monoisotopic Mass: 165.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.040(lit.)
- Boiling Point: 115°C/0.7mmHg(lit.)
- Flash Point: 117.9℃
- Refractive Index: 1.5360-1.5400
- PSA: 32.26000
- LogP: 1.54950
- Solubility: Uncertain
N-Benzyl-3-aminopropanol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
N-Benzyl-3-aminopropanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl-3-aminopropanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068097-1g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068097-5g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 97% | 5g |
£35.00 | 2022-03-01 | |
| Fluorochem | 068097-10g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 97% | 10g |
£59.00 | 2022-03-01 | |
| Fluorochem | 068097-25g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 97% | 25g |
£119.00 | 2022-03-01 | |
| Alichem | A019140880-25g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 96% | 25g |
$280.00 | 2023-09-01 | |
| Alichem | A019140880-100g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 96% | 100g |
$733.95 | 2023-09-01 | |
| Chemenu | CM343598-10g |
N-Benzyl-3-aminopropan-1-ol |
4720-29-0 | 97% | 10g |
$115 | 2022-06-11 | |
| Chemenu | CM343598-25g |
N-Benzyl-3-aminopropan-1-ol |
4720-29-0 | 97% | 25g |
$215 | 2022-06-11 | |
| Chemenu | CM343598-100g |
N-Benzyl-3-aminopropan-1-ol |
4720-29-0 | 97% | 100g |
$643 | 2022-06-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51820-5g |
3-(Benzylamino)propan-1-ol |
4720-29-0 | 96% | 5g |
¥238.0 | 2022-10-09 |
N-Benzyl-3-aminopropanol Suppliers
N-Benzyl-3-aminopropanol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on N-Benzyl-3-aminopropanol
Introduction to N-Benzyl-3-aminopropanol (CAS No. 4720-29-0)
N-Benzyl-3-aminopropanol, a compound with the chemical formula C₈H₁₃NO, is a versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound is characterized by its benzyl group and an amine functional group attached to a propyl backbone. The presence of these functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The CAS number 4720-29-0 uniquely identifies N-Benzyl-3-aminopropanol and distinguishes it from other compounds with similar structures. This numerical identifier is crucial for researchers and chemists to ensure the correct compound is being referenced in scientific literature, patents, and regulatory documents. The benzyl group, specifically, plays a significant role in the reactivity and solubility of the compound, making it useful in various chemical reactions such as nucleophilic substitution and condensation reactions.
Recent advancements in pharmaceutical research have highlighted the importance of N-Benzyl-3-aminopropanol in the development of novel therapeutic agents. Its structural features allow for easy modification, enabling chemists to tailor its properties for specific applications. For instance, the amine group can be further functionalized to create amides, ureas, or other heterocyclic compounds, which are common motifs in drug molecules.
In drug discovery, N-Benzyl-3-aminopropanol has been utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it a preferred choice for medicinal chemists looking to develop new compounds with enhanced pharmacological properties. Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, analgesic, and anticancer effects.
The benzyl protective group is particularly useful in organic synthesis because it can be easily introduced and removed under mild conditions. This feature allows for selective protection of reactive sites in molecules during multi-step syntheses. Additionally, the propyl chain provides a hydrophobic anchor that can improve the solubility and bioavailability of drug candidates when incorporated into larger molecules.
Recent research has also explored the use of N-Benzyl-3-aminopropanol in polymer chemistry and material science. Its structural versatility allows it to be incorporated into polymers as a crosslinking agent or side chain modifier. This application has led to the development of novel materials with improved mechanical strength and thermal stability.
The synthesis of N-Benzyl-3-aminopropanol typically involves the reaction of benzylamine with 1-bromopropane or 1-chloropropane under basic conditions. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon atom of the alkyl halide. The resulting product can then be purified through techniques such as recrystallization or column chromatography.
In industrial settings, N-Benzyl-3-aminopropanol is produced on a large scale using optimized synthetic routes to ensure high yield and purity. Quality control measures are implemented throughout the production process to meet regulatory standards and ensure consistency in batch-to-batch performance. These measures include spectroscopic analysis (NMR, IR), chromatographic techniques (HPLC), and elemental analysis.
The chemical reactivity of N-Benzyl-3-aminopropanol makes it a valuable intermediate in various synthetic pathways. It can undergo reactions such as alkylation, acylation, and reduction to form more complex molecules. For example, alkylation with halogenated hydrocarbons can introduce additional functional groups into the molecule, expanding its utility in drug development.
One notable application of N-Benzyl-3-aminopropanol is in the synthesis of chiral compounds. The propyl chain can be used as a scaffold for introducing stereocenters into drug molecules, which are crucial for achieving enantioselective pharmacological effects. By carefully controlling reaction conditions and using chiral auxiliaries or catalysts, researchers can produce enantiomerically pure forms of this compound for further derivatization.
The role of N-Benzyl-3-aminopropanol in medicinal chemistry continues to evolve with advancements in synthetic methodologies and computational chemistry tools. These tools allow researchers to predict the behavior of molecules before they are synthesized experimentally, saving time and resources. Additionally, high-throughput screening techniques enable rapid testing of large libraries of compounds derived from this intermediate.
Environmental considerations are also important when working with N-Benzyl-3-aminopropanol. While it is not classified as hazardous under typical laboratory conditions, proper handling procedures should be followed to minimize exposure risks. This includes using personal protective equipment (PPE) such as gloves and goggles when handling the compound.
In conclusion,N-Benzyl-3-aminopropanol (CAS No. 4720-29-0) is a multifunctional compound with broad applications in pharmaceuticals, polymer chemistry, and material science. Its structural features make it an excellent intermediate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new uses for this compound, N-Benzyl-3-amino-propanol will undoubtedly remain an important tool for chemists and researchers worldwide.
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